1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1-((3,4-Dimethoxyphenyl)sulfonyl)-N-(4-ethoxyphenyl)-4-piperidinecarboxamide: A related compound with an additional ethoxyphenyl group.
Uniqueness
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-15-7-9-16(10-8-15)21(17,18)12-5-6-13(19-2)14(11-12)20-3/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYQUXORGPZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.